molecular formula C16H16ClNO4S B2485771 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034442-70-9

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No. B2485771
M. Wt: 353.82
InChI Key: MONPVOIHIVZKGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including etherification, oximation, and Beckmann rearrangement, among others. For instance, compounds with related structures have been synthesized using etherification and Beckmann rearrangement starting from specific precursors like rotenone and dimethyloxosulphonium methylide, demonstrating the complexity and specificity of chemical synthesis processes in this domain (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).

Molecular Structure Analysis

The molecular structure of similar compounds is determined through techniques such as X-ray single crystal diffraction analysis. For example, the crystal structure of synthesized compounds can belong to specific space groups with defined cell parameters, illustrating the detailed geometric configuration of molecules (Xiaodong Chen, Jiao Ye, & A. Hu, 2012).

Chemical Reactions and Properties

Chemical reactions, such as the 'one-pot' reductive cyclization, play a crucial role in synthesizing similar compounds, using specific reductive cyclizing agents and solvents to achieve the desired chemical structures (P. Bhaskar et al., 2019). These reactions underscore the intricate interplay between different chemical entities and conditions to synthesize complex molecules.

Scientific Research Applications

Synthesis and Biological Applications

Compounds with similar structural frameworks have been synthesized and explored for their biological activities. For instance, novel heterocycles derived from benzodioxane structures, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been investigated for their anti-inflammatory and analgesic properties. These compounds were found to exhibit significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2), with promising analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The antimicrobial activities of structurally related compounds have been a subject of interest. For example, new pyridine derivatives have been synthesized and assessed for their antimicrobial efficacy. These studies reveal variable and modest activity against bacteria and fungi, highlighting the potential of such compounds in addressing microbial resistance (Patel et al., 2011).

Anticancer and Cytotoxicity Studies

Research on benzothiazole and related derivatives has also encompassed anticancer applications. Compounds like 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cells, indicating the potential of these molecules in cancer research and therapy (Hassan et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could be interesting to explore its use in pharmaceuticals or materials science .

properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-20-12(14-6-7-15(17)23-14)8-18-16(19)13-9-21-10-4-2-3-5-11(10)22-13/h2-7,12-13H,8-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONPVOIHIVZKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1COC2=CC=CC=C2O1)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

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